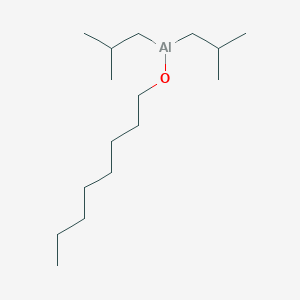
Bis(2-methylpropyl)(octyloxy)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylpropyl)(octyloxy)alumane, also known as Aluminum, bis(2-methylpropyl)(octyloxy)-, is an organoaluminum compound. This compound is characterized by the presence of aluminum bonded to two 2-methylpropyl groups and one octyloxy group. Organoaluminum compounds are widely used in organic synthesis and industrial applications due to their unique reactivity and ability to form stable complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropyl)(octyloxy)alumane typically involves the reaction of aluminum alkyls with alcohols. One common method is the reaction of diisobutylaluminum hydride with octanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive aluminum species.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylpropyl)(octyloxy)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The alkyl and alkoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas and metal catalysts are often used.
Substitution: Halogenating agents and other electrophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum derivatives.
Scientific Research Applications
Bis(2-methylpropyl)(octyloxy)alumane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the reduction of functional groups.
Biology: The compound is studied for its potential use in biological systems, including as a catalyst for biochemical reactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.
Industry: It is used in the production of polymers, coatings, and other materials due to its ability to initiate polymerization reactions and improve material properties.
Mechanism of Action
The mechanism by which bis(2-methylpropyl)(octyloxy)alumane exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as polymerization and catalysis. The specific pathways involved depend on the nature of the reactants and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Triisobutylaluminum: Another organoaluminum compound with similar reactivity but different alkyl groups.
Diethylaluminum chloride: A related compound used in similar applications but with different substituents.
Aluminum isopropoxide: Used as a catalyst in organic synthesis with different alkoxy groups.
Uniqueness
Bis(2-methylpropyl)(octyloxy)alumane is unique due to its specific combination of alkyl and alkoxy groups, which confer distinct reactivity and properties. This makes it particularly useful in certain synthetic and industrial applications where other organoaluminum compounds may not be as effective.
Properties
CAS No. |
41329-28-6 |
|---|---|
Molecular Formula |
C16H35AlO |
Molecular Weight |
270.43 g/mol |
IUPAC Name |
bis(2-methylpropyl)-octoxyalumane |
InChI |
InChI=1S/C8H17O.2C4H9.Al/c1-2-3-4-5-6-7-8-9;2*1-4(2)3;/h2-8H2,1H3;2*4H,1H2,2-3H3;/q-1;;;+1 |
InChI Key |
LZJTYEGNWJKJEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCO[Al](CC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















